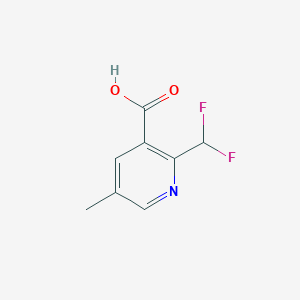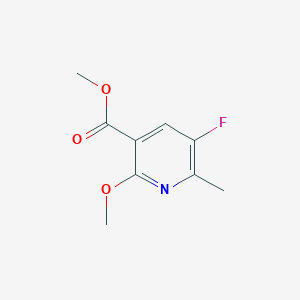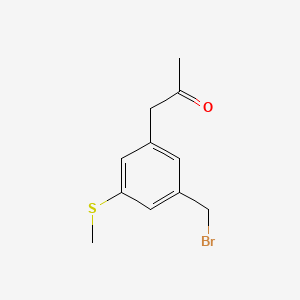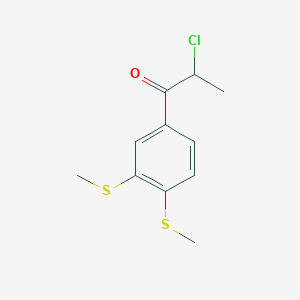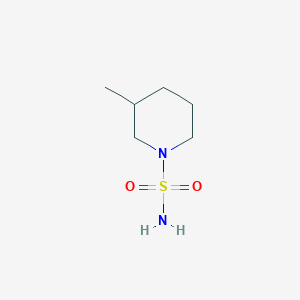
3-Methylpiperidine-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylpiperidine-1-sulfonamide is an organic compound that belongs to the class of sulfonamides It features a piperidine ring substituted with a methyl group at the third position and a sulfonamide group at the first position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpiperidine-1-sulfonamide typically involves the reaction of 3-methylpiperidine with sulfonyl chlorides in the presence of a base. The nucleophilic attack by the amine on the sulfonyl chloride results in the formation of the sulfonamide bond. Common bases used in this reaction include triethylamine or pyridine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methylpiperidine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Methylpiperidine-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis
Wirkmechanismus
The mechanism of action of 3-Methylpiperidine-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of p-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt the production of DNA and RNA in microorganisms, leading to their death .
Vergleich Mit ähnlichen Verbindungen
Piperidine: A six-membered ring containing one nitrogen atom.
Sulfonamide: A class of compounds containing the sulfonamide group.
3-Methylpiperidine: Similar to 3-Methylpiperidine-1-sulfonamide but lacks the sulfonamide group.
Uniqueness: this compound is unique due to the presence of both the piperidine ring and the sulfonamide group. This combination imparts specific chemical and biological properties that are not observed in either piperidine or sulfonamide alone .
Eigenschaften
Molekularformel |
C6H14N2O2S |
|---|---|
Molekulargewicht |
178.26 g/mol |
IUPAC-Name |
3-methylpiperidine-1-sulfonamide |
InChI |
InChI=1S/C6H14N2O2S/c1-6-3-2-4-8(5-6)11(7,9)10/h6H,2-5H2,1H3,(H2,7,9,10) |
InChI-Schlüssel |
LWKMJGJWGVDBHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCN(C1)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


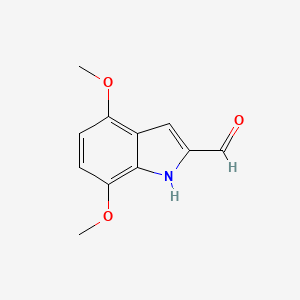
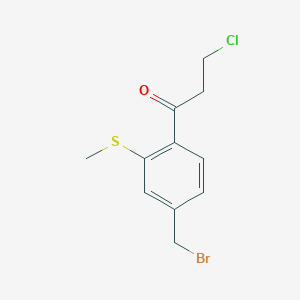

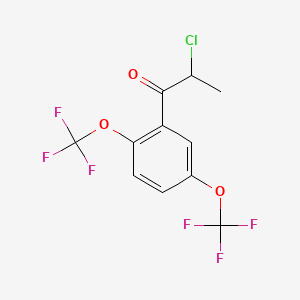
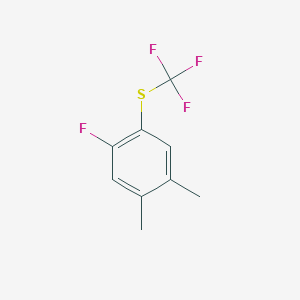
![(S)-tert-Butyl 6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B14063033.png)
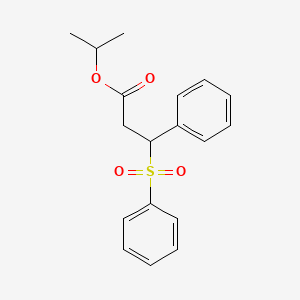


![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B14063047.png)
